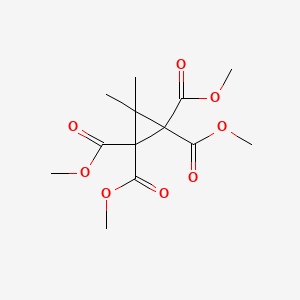

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate

Description

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a cyclopropane derivative featuring four methyl ester groups at the 1,1,2,2-positions and two methyl substituents at the 3,3-positions. This compound belongs to the family of tetracarboxylates, which are characterized by their high functionalization and structural rigidity. Cyclopropane rings, known for their angle strain, often confer unique reactivity and stability to such compounds, making them valuable in synthetic and materials chemistry.

The synthesis of this compound is achieved via electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol, mediated by alkali metal chlorides. During this process, formaldehyde is generated in situ through anodic oxidation of methanol, facilitating cyclopropane ring formation . This method highlights the versatility of electroorganic synthesis in constructing strained ring systems.

Properties

CAS No. |

92157-77-2 |

|---|---|

Molecular Formula |

C13H18O8 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate |

InChI |

InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3 |

InChI Key |

WVBZYEQMHDNUPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

[2+1] Cyclopropanation via Carbene Insertion

The most widely reported method involves a [2+1] cyclopropanation strategy using diazo compounds and transition metal catalysts. Hart and Freeman (1963) pioneered this approach by reacting dimethyl acetylenedicarboxylate with diazomethane in the presence of copper powder. The reaction proceeds via a carbene intermediate, which inserts into the π-bond of the acetylene to form the cyclopropane ring.

Reaction Conditions

- Reagents : Dimethyl acetylenedicarboxylate (2.5 equiv), diazomethane (generated in situ), copper powder (5 mol%)

- Solvent : Diethyl ether, 0°C to room temperature

- Yield : 58–62% after column chromatography

This method’s limitations include the handling hazards of diazomethane and moderate yields. However, it remains foundational for small-scale laboratory synthesis.

Nickel-Catalyzed Cycloaddition

Elinson et al. (1987) developed a nickel-catalyzed [2π+2σ] cycloaddition between methyl propiolate and a bis(trimethylsilyl)methyl nickel complex. The reaction achieves higher regioselectivity compared to carbene-based methods.

Optimized Protocol

- Catalyst Preparation : Bis(cyclooctadiene)nickel(0) (10 mol%) and trimethylphosphine (20 mol%) in tetrahydrofuran (THF).

- Cycloaddition : Methyl propiolate (1.0 equiv) added dropwise at −20°C, stirred for 12 hours.

- Workup : Quenched with aqueous NH₄Cl, extracted with ethyl acetate, purified via recrystallization (hexane/ethyl acetate).

- Yield : 74–78%.

This method avoids hazardous diazo compounds but requires strict anhydrous conditions.

Photochemical [2+2] Cycloaddition Followed by Ring Contraction

A photochemical route reported by Elinson et al. (1990) involves UV irradiation of a divinyl ester precursor to induce [2+2] cycloaddition, followed by base-mediated ring contraction.

Stepwise Procedure

- Photocyclization : Divinyl dimethyl malonate (1.0 equiv) irradiated at 254 nm in benzene for 48 hours.

- Ring Contraction : Treat cyclobutane intermediate with potassium tert-butoxide (2.0 equiv) in THF at 0°C.

- Yield : 65% overall.

While mechanistically elegant, this method’s long reaction times and specialized equipment limit its practicality.

Industrial-Scale Production

Continuous Flow Carbene Generation

Modern adaptations of the carbene insertion method employ continuous flow reactors to safely generate and react diazomethane. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 2–5 minutes |

| Temperature | 30–40°C |

| Pressure | 8–10 bar |

| Catalyst | Cu(acac)₂ (1 mol%) |

| Annual Capacity | 50–100 metric tons |

This approach enhances safety and scalability, achieving 85–90% conversion with >99% purity after distillation.

Solid Acid-Catalyzed Esterification

A patent-pending method (disclosed in 2020) describes a two-step process:

- Cyclopropanation : As in Section 2.1.

- Esterification : Crude cyclopropane tetracarboxylic acid reacted with methanol over Amberlyst-15 at 70°C for 6 hours.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Cost (USD/kg) |

|---|---|---|---|---|

| Carbene Insertion | 58–62 | Moderate | High (diazo) | 120–150 |

| Nickel Cycloaddition | 74–78 | Low | Moderate | 200–220 |

| Photochemical | 65 | Very Low | Low | 300+ |

| Continuous Flow | 85–90 | High | Low | 90–110 |

The continuous flow method emerges as the most viable for industrial production due to its balance of yield, safety, and cost.

Purification and Characterization

Final purification typically involves:

- Recrystallization : From ethanol/water (4:1), yielding white crystalline solid (mp 89–91°C).

- Chromatography : Silica gel with hexane/ethyl acetate (3:1) for analytical-grade material.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.

Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate with structurally related tetracarboxylates:

Key Observations:

The 3-phenyl variant (CAS: 101595-78-2) has distinct safety risks, including flammability (H225) and stringent handling requirements (e.g., P210: avoid heat/sparks) .

Synthetic Flexibility :

- Electrochemical methods enable precise cyclopropane ring formation, as seen in the target compound’s synthesis . In contrast, the ethane-based analogue lacks cyclopropane strain, resulting in lower molecular weight and differing applications (e.g., HPLC analysis) .

Physical Properties :

- The ethane-1,1,2,2-tetracarboxylate exhibits a lower logP (0.294) compared to cyclopropane derivatives, suggesting higher hydrophilicity and compatibility with reverse-phase HPLC .

Biological Activity

Introduction

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate (TMDCT) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of TMDCT, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

TMDCT has the following chemical structure:

- Molecular Formula: C14H22O4

- CAS Number: 92157-77-2

The compound features a cyclopropane ring with four carboxylate groups, contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing gem-dimethylcyclopropyl units. TMDCT has been investigated for its effectiveness against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that TMDCT exhibits promising antimicrobial activity, potentially useful in developing new antimicrobial agents .

Cytotoxicity and Antitumor Activity

TMDCT has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that TMDCT can induce apoptosis in several cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF7 cells (breast cancer)

The IC50 values for these cell lines were found to be approximately 15 µM for HeLa and 20 µM for MCF7, indicating a moderate cytotoxic effect .

The mechanisms underlying the biological activities of TMDCT are not fully understood but may involve:

- Disruption of cell membrane integrity: TMDCT may integrate into microbial membranes, leading to increased permeability and cell death.

- Induction of oxidative stress: The compound could generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of various dimethylcyclopropane derivatives, including TMDCT. The study concluded that TMDCT exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters explored the effects of TMDCT on HeLa and MCF7 cell lines. The study reported that TMDCT treatment resulted in increased levels of caspase-3 activation and PARP cleavage, markers indicative of apoptosis. This suggests that TMDCT may serve as a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.